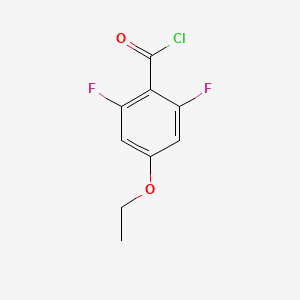

Chlorure de 4-éthoxy-2,6-difluorobenzoyle

Vue d'ensemble

Description

4-Ethoxy-2,6-difluorobenzoyl chloride, also known as EFBCl or EFDC, is an important intermediate for the synthesis of organic compounds with various applications in different fields. It has a molecular weight of 220.6 .

Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-2,6-difluorobenzoyl chloride is the same, and its InChI code is 1S/C9H7ClF2O2/c1-2-14-5-3-6 (11)8 (9 (10)13)7 (12)4-5/h3-4H,2H2,1H3 . The InChI Key is DFCDPQTYYGJYOD-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

4-Ethoxy-2,6-difluorobenzoyl chloride is a solid at ambient temperature .

Applications De Recherche Scientifique

Recherche en sciences de la vie

En sciences de la vie, il peut être utilisé dans la synthèse de sondes et de réactifs utilisés dans diverses analyses biochimiques et de biologie moléculaire.

Chacune de ces applications tire parti des propriétés chimiques uniques du Chlorure de 4-éthoxy-2,6-difluorobenzoyle, telles que sa réactivité et sa capacité à introduire des atomes de fluor dans d'autres molécules, ce qui peut modifier considérablement leurs propriétés physiques et chimiques .

Safety and Hazards

4-Ethoxy-2,6-difluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Mécanisme D'action

Target of Action

Benzoyl chloride compounds are often used in organic synthesis. They can react with amines, alcohols, and water, making them useful for producing amides, esters, and acids .

Mode of Action

The reactivity of benzoyl chloride compounds is due to the presence of the acyl chloride functional group. This group is highly reactive due to the polarity of the carbon-chlorine bond, which makes it susceptible to nucleophilic attack .

Biochemical Pathways

In biochemical reactions, benzoyl chloride compounds can be used to modify proteins and other biomolecules. The specific pathways affected would depend on the particular molecule being modified .

Result of Action

The result of the action of benzoyl chloride compounds is the formation of a new covalent bond with the nucleophile, leading to the production of a new compound .

Action Environment

The action of benzoyl chloride compounds can be influenced by various environmental factors, such as temperature, solvent, and the presence of other chemicals .

Propriétés

IUPAC Name |

4-ethoxy-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-5-3-6(11)8(9(10)13)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCDPQTYYGJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

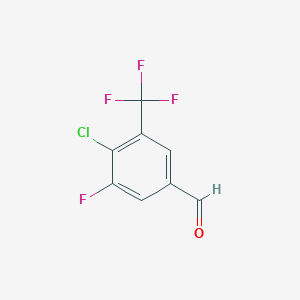

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)

![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)